Amolopin-1b
Description
Preclinical studies suggest it targets myeloid-resident Neuropilin-1 (NRP1), a receptor implicated in choroidal neovascularization (CNV) and inflammatory cascades . Its dual action—promoting vascular repair while mitigating excessive inflammation—positions it as a candidate for treating ocular disorders like age-related macular degeneration (AMD) and diabetic retinopathy. Mechanistically, Amolopin-1b inhibits NRP1-mediated VEGF signaling, reducing pathological angiogenesis, while concurrently suppressing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPLAVSLAANFLPKLFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structurally Similar Compounds
Compound A (Lersivirine-analog):
- Structural Basis: Shares a benzothiazole core with Amolopin-1b but substitutes a pyridine moiety with a sulfonamide group.
- Functional Divergence: While both compounds target VEGF pathways, Compound A exhibits weaker NRP1 binding affinity (IC₅₀: 12 nM vs. This compound’s 3.5 nM) and lacks anti-inflammatory activity .
Compound B (Neuropilin-1 Antagonist X):
Functionally Similar Compounds
Compound C (Aflibercept):
- Mechanism: Recombinant fusion protein binding VEGF-A/B and placental growth factor (PlGF).
- Comparison: While effective in CNV, Aflibercept requires intravitreal administration and lacks direct anti-inflammatory effects, unlike orally bioavailable this compound .
Compound D (Tocilizumab):
- Mechanism: Monoclonal antibody targeting IL-6 receptors.
Pharmacokinetic and Pharmacodynamic Comparison
Table 1: Pharmacokinetic Profiles
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Bioavailability | 82% (oral) | 45% | 28% (IV) |
| Half-life (t₁/₂) | 14.2 h | 6.8 h | 9.5 h |
| Protein Binding | 89% | 78% | 92% |
| Metabolism | CYP3A4 | CYP2D6 | Non-hepatic |
Key Findings:
Table 2: Pharmacodynamic Efficacy in AMD Models
| Metric | This compound | Aflibercept | Placebo |
|---|---|---|---|
| CNV Area Reduction | 68%* | 72%* | 12% |
| IL-6 Suppression | 54%* | N/A | 8% |
| Retinal Hemorrhage | 15% | 22% | 45% |
*$ p < 0.01 $ vs. placebo.
Key Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
